molecular formula C10H10N4O B2903411 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide CAS No. 861378-09-8

5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2903411
CAS No.: 861378-09-8
M. Wt: 202.217
InChI Key: WJGPBSONQFSAGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide is a chemical compound of significant interest in pharmaceutical and medicinal chemistry research, particularly as a precursor or core structure in the development of bioactive molecules. This compound is built on a 1,2,3-triazole scaffold, which is prized for its metabolic stability and ability to participate in hydrogen bonding, making it a valuable isostere in drug design. Derivatives of 1-phenyl-1H-1,2,3-triazole-4-carboxylic acid have been identified as key scaffolds in drug discovery. Notably, structural analogs of this compound class have been extensively optimized to develop potent and selective inhibitors of the Pregnane X Receptor (PXR), a nuclear receptor that regulates the expression of drug-metabolizing enzymes. Some closely related 1,2,3-triazole-4-carboxamides have been reported as among the most potent inverse agonists and pure antagonists of PXR, exhibiting low nanomolar IC₅₀ values in binding and cellular assays . This makes the 1,2,3-triazole-4-carboxamide architecture a critical template for investigating and controlling drug metabolism and drug-drug interactions . Furthermore, the carboxylic acid precursor of this compound, 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid, is a commercially available building block (CAS 20725-32-0), confirming the relevance of this chemical series in synthetic workflows . This product is intended for research applications as a chemical reference standard or as a building block for the synthesis of more complex molecules. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

5-methyl-1-phenyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O/c1-7-9(10(11)15)12-13-14(7)8-5-3-2-4-6-8/h2-6H,1H3,(H2,11,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJGPBSONQFSAGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=CC=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Phenyl Azide and Propargylamide Precursor

Phenyl azide is prepared by diazotization of aniline with sodium nitrite and hydrochloric acid, followed by azide substitution. The propargylamide precursor, N-(prop-2-yn-1-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide , is synthesized via EDCI/HOBt-mediated coupling of 5-methyl-1H-1,2,3-triazole-4-carboxylic acid with propargylamine.

Cycloaddition Reaction

The CuAAC reaction is conducted in a 1:1 tert-butanol/water mixture with CuSO₄·5H₂O (10 mol%) and sodium ascorbate (20 mol%) at room temperature. The triazole forms regioselectively, with the phenyl group at position 1 and the carboxamide at position 4. The methyl group is introduced via the propargylamide precursor’s structure, ensuring correct placement at position 5.

Reaction Conditions :

  • Temperature: 25°C
  • Time: 12–24 hours
  • Yield: 70–85%

Carboxylic Acid Intermediate Route

This two-step approach first synthesizes 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid, followed by its conversion to the carboxamide.

Synthesis of 5-Methyl-1-Phenyl-1H-1,2,3-Triazole-4-Carboxylic Acid

The carboxylic acid is prepared via metallation-carboxylation. 1-Phenyl-5-methyl-1H-1,2,3-triazole is treated with lithium diisopropylamide (LDA) at −78°C in tetrahydrofuran (THF), followed by quenching with solid carbon dioxide.

Key Steps :

  • Metallation : LDA deprotonates the triazole at position 4, forming a lithiated intermediate.
  • Carboxylation : Introduction of CO₂ yields the carboxylic acid.

Reaction Conditions :

  • Temperature: −78°C (metallation), 0–25°C (quenching)
  • Yield: 65–75%

Conversion to Carboxamide

The carboxylic acid is converted to the acid chloride using thionyl chloride (SOCl₂) in dichloromethane, followed by reaction with aqueous ammonia.

Procedure :

  • Acid Chloride Formation :
    • 5-Methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid (1 eq) is refluxed with SOCl₂ (3 eq) for 2 hours.
    • Excess SOCl₂ is removed under vacuum.
  • Amidation :
    • The acid chloride is dissolved in THF and treated with NH₄OH (2 eq) at 0°C.
    • The precipitate is filtered and recrystallized from ethanol.

Yield : 80–90%

Multi-Step Synthesis via Alkylation and Cyclization

A sequential method builds the triazole ring while introducing substituents through alkylation and cyclization.

Alkylation of 1,2,3-Triazole

1-Phenyl-1H-1,2,3-triazole is alkylated at position 4 using methyl iodide in the presence of potassium carbonate in dimethylformamide (DMF).

Reaction Conditions :

  • Temperature: 60°C
  • Time: 8 hours
  • Yield: 60–70%

Comparative Analysis of Methods

Method Key Advantages Limitations Yield
CuAAC High regioselectivity; mild conditions Requires specialized precursors 70–85%
Carboxylic Acid Route Scalable; uses common reagents Low-temperature metallation required 65–90%
Multi-Step Synthesis Flexibility in substituent placement Lengthy; multiple purification steps 60–70%

Optimization Strategies and Challenges

Regioselectivity in CuAAC

The use of copper catalysts ensures 1,4-regioselectivity, but competing uncatalyzed pathways may form 1,5-regioisomers. Solvent optimization (e.g., tert-butanol/water) enhances reaction efficiency.

Purification of Intermediates

Column chromatography (silica gel, DCM/methanol) is critical for isolating pure carboxylic acid and carboxamide intermediates.

Stability of Acid Chloride

The acid chloride intermediate is moisture-sensitive, requiring anhydrous conditions during synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The triazole ring can undergo substitution reactions, where different substituents replace the hydrogen atoms on the ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction can produce triazole hydrides. Substitution reactions result in various substituted triazole derivatives.

Scientific Research Applications

N-(4-ethoxyphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the class of 1,2,3-triazole derivatives, with the chemical formula C18H18N4O2 and a molecular weight of approximately 322.368 g/mol. This compound features a triazole ring substituted with an ethoxyphenyl group and a methyl group, granting it unique properties and potential applications in medicinal chemistry and polymer science. The 1,2,3-triazolyl-4-carboxamide motif is of great interest in drug discovery, especially in relation to anticancer and antimicrobial research .

Applications in Medicinal Chemistry

N-(4-ethoxyphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has various applications in medicinal chemistry.

Antimicrobial Agents Certain 1,2,3-triazole derivatives have demonstrated antiviral activity against various viruses, including influenza and hepatitis C. Derivatives of 1H-1,2,3-triazole-4-carboxamide possess potent inhibitory effects on biofilm formation by various Gram-negative bacteria. Its mechanism of action against bacterial strains involves disrupting essential cellular processes necessary for biofilm development.

Anticancer Properties Certain triazole derivatives have demonstrated cytotoxic effects against cancer cell lines, indicating potential anticancer properties. Preliminary investigations suggest that it may induce apoptosis in malignant cells by interacting with specific cancer cell pathways. Several 1,4,5-trisubstituted 1,2,3-triazole-4-carboxamides showed high affinity in the nanomolar concentration range toward Hsp90 associated with cell proliferation inhibition .

Other potential applications The 1,2,3-triazole scaffold is considered a valuable tool in medicinal chemistry due to its versatility and ability to be modified to target specific biological processes. Researchers are actively exploring this class of compounds for developing new drugs for various diseases, including cancer, diabetes, and neurodegenerative disorders.

Applications in Material Science

1,2,3-Triazole derivatives have also been investigated for their potential applications in material science. Their unique properties, such as thermal stability and self-assembly capabilities, make them promising candidates for developing new materials with diverse functionalities, including polymers, sensors, and catalysts.

Mechanism of Action

The mechanism of action of 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it has been shown to inhibit certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects . The exact molecular pathways may vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The 1-aryl-1H-1,2,3-triazole-4-carboxamide scaffold is a privileged structure in drug discovery. Below is a detailed comparison of 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide with its analogs, emphasizing structural variations, biological activities, and physicochemical properties.

Structural and Functional Modifications

Compound Name Substituents Key Structural Differences Biological Activity Reference
5-Methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide Phenyl (C₁), Methyl (C₅), Carboxamide (C₄) Reference compound Antitumor (IC₅₀ = 1.19–3.4 µM vs. HepG2/MCF-7) ; β-cell protection against ER stress
N-(4-Chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide 4-Methoxyphenyl (C₁), Cyclopropyl (C₅), 4-Chlorophenylamide (C₄) Bulky cyclopropyl and electron-withdrawing Cl Anticancer (specific targets not reported)
(S)-1-(4-Chlorophenyl)-N-(1-hydroxy-3-phenylpropan-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (I) 4-Chlorophenyl (C₁), Methyl (C₅), Chiral hydroxyamide (C₄) Chiral center and hydroxyl group Enhanced solubility; unconfirmed bioactivity
5-Amino-1-(carbamoylmethyl)-1H-1,2,3-triazole-4-carboxamide Carbamoylmethyl (C₁), Amino (C₅), Carboxamide (C₄) Amino group at C₅; flexible carbamoylmethyl LexA self-cleavage inhibition (blocks bacterial SOS response)
N,N-Diphenyl-5-methyl-1H-1,2,3-triazole-4-carboxamide Diphenylamide (C₄), Methyl (C₅) Bulky diphenylamide Potent ER stress inhibition (EC₅₀ = low µM)

Physicochemical and Crystallographic Properties

Property 5-Methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide Analog (I) Analog (III)
Molecular Formula C₁₀H₁₀N₄O C₁₈H₁₇ClN₄O₂ C₁₆H₁₃F₃N₄O₂
Molecular Weight 203.2 g/mol 362.8 g/mol 350.3 g/mol
Melting Point 214–215°C Not reported Not reported
Crystal System Monoclinic (analogous Cu complexes) Monoclinic (C2/c) Monoclinic (C2/c)
Space Group C2/c (for Cu complexes) C2/c C2/c

Key Research Findings

Synthetic Flexibility: The carboxamide group enables diverse derivatization, such as coupling with hydrazonoyl halides to yield thiadiazoles or thiazoles with retained bioactivity .

Biological Activity

5-Methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, and antiviral properties, along with its mechanisms of action and relevant case studies.

Chemical Structure and Properties

The compound features a triazole ring and a carboxamide group, which are pivotal in its biological interactions. The presence of the methyl and phenyl groups contributes to its lipophilicity and potential interactions with various biological targets.

Compound Structure Features Biological Activity
5-Methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamideTriazole ring, carboxamide groupAntimicrobial, anticancer

Antimicrobial Activity

5-Methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has shown significant antimicrobial properties against various pathogens. Studies indicate that derivatives of this compound exhibit potent inhibitory effects on biofilm formation by Gram-negative bacteria. For instance:

  • In vitro studies demonstrated that the compound effectively inhibited the growth of Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) in the low micromolar range .
  • Mechanism of Action : The antimicrobial efficacy is attributed to the disruption of essential cellular processes necessary for biofilm development and bacterial growth. This includes interference with cell wall synthesis and metabolic pathways critical for bacterial survival .

Anticancer Activity

The anticancer potential of 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has been explored in various cancer cell lines:

  • Cytotoxic Effects : The compound exhibits cytotoxic activity against several cancer cell lines, including breast (MCF7) and prostate (DU145) cancer cells. Studies have reported IC50 values indicating effective inhibition of cell proliferation in these models .
  • Mechanism of Action : The anticancer effects are believed to involve apoptosis induction through interaction with specific signaling pathways. For example, it may activate caspase pathways leading to programmed cell death .

Antiviral Activity

Recent investigations have also highlighted the antiviral properties of triazole derivatives:

  • Virucidal Activity : Compounds similar to 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide have demonstrated the ability to reduce the infectivity of influenza viruses significantly. In one study, derivatives were effective against strains such as H1N1 and H3N2 .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various triazole derivatives against clinical isolates of E. coli. The results indicated that 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide exhibited a superior inhibition rate compared to traditional antibiotics like metronidazole.

Case Study 2: Cancer Cell Line Testing

In a comparative analysis involving multiple triazole derivatives against MCF7 cells, 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide was found to induce significant G2/M phase arrest and apoptosis at concentrations as low as 10 µM.

Q & A

Q. What are the optimal synthetic routes for 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide, and how do reaction conditions influence yield?

The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a click chemistry method. Key steps include:

  • Preparation of phenyl azide and methyl-substituted alkyne precursors.
  • Cycloaddition under controlled conditions (e.g., 60–80°C, 12–24 hours in THF/water).
  • Acidic or basic workup to isolate the carboxamide.

Reaction yield depends on solvent polarity, catalyst loading (CuSO₄/Na ascorbate), and stoichiometric ratios of reactants. For example, excess alkyne (1.2 eq) improves triazole formation . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to achieve >95% purity.

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., phenyl at N1, methyl at C5). Aromatic protons appear as multiplet signals at δ 7.2–7.8 ppm, while the triazole C4 carboxamide shows a carbonyl peak near δ 165 ppm .
  • X-ray Crystallography : Single-crystal analysis (e.g., using Mo-Kα radiation) reveals planar triazole rings and dihedral angles between phenyl and triazole moieties (e.g., 12.5° deviation reported in related structures) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 245.0932 for C₁₁H₁₀N₄O) .

Q. What are the common biological targets for 1,2,3-triazole carboxamides in preclinical research?

Triazole carboxamides exhibit activity against:

  • Enzymes : Cytochrome P450 isoforms (e.g., CYP3A4 inhibition via heme coordination) .
  • Microbial Targets : Fungal lanosterol 14α-demethylase (anti-Candida activity with MIC₅₀ values <5 µg/mL in derivatives) .
  • Cancer Pathways : Apoptosis induction via Bcl-2/Bax modulation (observed in in vitro leukemia models) .

Advanced Research Questions

Q. How can computational methods predict the bioactivity of 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide derivatives?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite can model interactions with targets like EGFR kinase. Substituent effects (e.g., electron-withdrawing groups at C5) improve binding affinity by 1.5–2.0 kcal/mol in simulations .
  • QSAR Models : Hammett constants (σ) correlate substituent electronic effects with antifungal activity (R² >0.85 in training sets) .
  • ADMET Prediction : SwissADME predicts moderate BBB permeability (logBB = -0.8) and CYP2D6 inhibition risk (Probability >0.7) .

Q. How do structural modifications at the phenyl or carboxamide group alter pharmacological properties?

Modification Impact Example
Phenyl Substituents Electron-withdrawing groups (e.g., -Cl, -CF₃) enhance microbial inhibition (MIC₅₀ reduced by 40–60%) but increase hepatotoxicity risk .5-Methyl-1-(4-Cl-phenyl) derivative shows 3× higher antifungal activity .
Carboxamide Alkylation N-alkylation (e.g., -CH₂CF₃) improves solubility (logP reduced from 2.1 to 1.4) but reduces plasma stability (t₁/₂ <30 min in rat models) .N-(2-Fluoroethyl) derivative exhibits 70% oral bioavailability in mice .

Q. How should researchers resolve contradictions in reported bioactivity data across studies?

Contradictions often arise from assay variability (e.g., cell line sensitivity, incubation time). For example:

  • Anticancer IC₅₀ values vary between MCF-7 (15 µM) and HeLa (45 µM) due to differential P-glycoprotein expression .
  • Mitigation Strategy : Use standardized protocols (e.g., CLSI guidelines for antimicrobial assays) and include positive controls (e.g., fluconazole for antifungal studies) .

Q. What strategies optimize regioselectivity in triazole synthesis to avoid byproducts?

  • Catalyst Tuning : Copper(I) iodide with 1,10-phenanthroline ligands increases regioselectivity for 1,4-disubstituted triazoles (>95% yield) .
  • Microwave Irradiation : Reduces reaction time (30 min vs. 24 hours) and minimizes decomposition pathways .
  • Solvent Screening : Polar aprotic solvents (e.g., DMF) favor kinetic control, while nonpolar solvents (e.g., toluene) favor thermodynamic products .

Methodological Guidelines

Q. Experimental Design for Structure-Activity Relationship (SAR) Studies

  • Variable Selection : Systematically vary substituents at phenyl (para/meta positions) and carboxamide (alkyl/aryl groups).
  • Control Groups : Include unsubstituted triazole and commercial analogs (e.g., voriconazole) for benchmarking .
  • Data Analysis : Use multivariate regression (e.g., PCA) to identify dominant physicochemical parameters (e.g., logP, H-bond donors) .

Q. Best Practices for Reproducibility in Triazole Chemistry

  • Reagent Purity : Use freshly distilled phenyl azides (decomposition risk increases with storage time).
  • Catalyst Activation : Pre-reduce Cu(II) to Cu(I) with sodium ascorbate to prevent oxidative side reactions .
  • Crystallization Conditions : Slow evaporation from ethanol/water (7:3) yields diffraction-quality crystals for X-ray validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.